An In-depth Technical Guide to 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6)
An In-depth Technical Guide to 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, also known as Urolithin M6 (UM6), is a metabolite of ellagitannins, which are polyphenolic compounds found in various fruits and nuts.[1] Produced by the gut microbiota, urolithins have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activity of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, with a focus on its role as a lactate dehydrogenase A (LDH-A) inhibitor.
Chemical Structure and Properties
The core structure of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one is a dibenzo-α-pyrone, characterized by a fused three-ring system. The specific isomer, Urolithin M6, has a hydroxyl group at the 3-position and a methoxy group at the 8-position.
Chemical Structure:
Caption: 2D structure of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one.
Physicochemical Data
A summary of the key physicochemical properties of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one is presented in the table below.
| Property | Value | Reference |
| CAS Number | 35233-17-1 | [4] |
| Molecular Formula | C₁₄H₁₀O₄ | [5] |
| Molecular Weight | 242.23 g/mol | [5] |
| IUPAC Name | 3-hydroxy-8-methoxybenzo[c]chromen-6-one | [5] |
| Synonyms | Urolithin M6, Urolithin A 8-Methyl Ether | [6] |
| Melting Point | 242 °C | [6] |
| Boiling Point (Predicted) | 479.9 ± 38.0 °C | [6] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 8.63 ± 0.20 | [6] |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol. | [6] |
Spectroscopic Data
| Spectroscopic Data | Details |
| ¹H NMR | Data for a related compound, 4,8,9,10-tetrahydroxy urolithin, in DMSO-d₆ shows characteristic aromatic proton signals: δ 6.78 (d, J = 8.2 Hz, 1H), 6.96 (t, J = 8.20 Hz, J = 8.53 Hz, 1H), 7.03 (s, 1H), 8.33 (d, J = 8.53 Hz, 1H).[7] Specific data for Urolithin M6 is needed for full characterization. |
| ¹³C NMR | No specific data for Urolithin M6 was found in the searched literature. Analysis of related urolithins is required to predict the chemical shifts.[1] |
| Mass Spectrometry (MS) | The molecular formula C₁₄H₁₀O₄ corresponds to a monoisotopic mass of 242.0579 Da.[5] |
| Infrared (IR) Spectroscopy | No specific IR data for Urolithin M6 was found in the searched literature. |
Synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
The first reported synthesis of Urolithin M6 involves a five-step process starting from readily available materials.[8][9] The key steps are a Suzuki coupling reaction followed by an intramolecular C-H oxygenation.[8][9]
Synthetic Pathway Overview
The general synthetic approach is outlined below. This process has been optimized for improved feasibility, reaction time, and yield.[8]
Caption: Synthetic pathway for Urolithin M6.
Detailed Experimental Protocol
Due to the proprietary nature of some synthetic details, a generalized protocol based on the published methodology is provided. For precise reagent quantities and reaction conditions, please refer to the primary literature.[8][9]
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Step 1: Suzuki Coupling: A suitably substituted boronic acid is coupled with a substituted halobenzoate ester in the presence of a palladium catalyst and a base to form the biaryl intermediate.
-
Step 2: Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide.
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Step 3: Protection of Phenolic Group: The free hydroxyl group is protected, for example, as a silyl ether, to prevent unwanted side reactions in the subsequent steps.
-
Step 4: Intramolecular C-H Oxygenation: The protected biaryl carboxylic acid undergoes an intramolecular cyclization and oxidation to form the lactone ring of the benzo[c]chromen-6-one core. This is a critical step, often mediated by a palladium catalyst.
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Step 5: Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product, 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one.
Biological Activity and Mechanism of Action
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[8] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH-A an attractive target for cancer therapy.[10][11]
Quantitative Biological Data
The inhibitory activity of Urolithin M6 has been evaluated in various assays.
| Assay | IC₅₀ Value | Cell Line | Reference |
| LDH-A Enzyme Inhibition | 77 ± 10 µM | Purified Human LDH-A | [12] |
| Lactate Production Inhibition | 36 ± 3 µM | Raji (Burkitt's lymphoma) | [12] |
| Cell Growth Inhibition | 25 ± 2 µM | Raji (Burkitt's lymphoma) | [12] |
Signaling Pathway
The inhibition of LDH-A by 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one disrupts the metabolic activity of cancer cells. LDH-A is a downstream target of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is often upregulated in tumors.[4] By inhibiting LDH-A, Urolithin M6 can reduce lactate production, which in turn can affect the tumor microenvironment, including angiogenesis and immune suppression.[4]
Caption: LDH-A signaling pathway and the inhibitory action of Urolithin M6.
Experimental Protocols for Biological Assays
The following are generalized protocols for the biological assays used to characterize the activity of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one.
LDH-A Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the compound on purified LDH-A.[13]
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Prepare a reaction mixture containing phosphate buffer (pH 7.5), purified human LDH-A, pyruvate, and NADH.
-
Add varying concentrations of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.
-
Monitor the enzymatic activity by measuring the decrease in NADH fluorescence over time using a fluorometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Lactate Production Assay
This assay quantifies the effect of the compound on lactate production in cancer cells.[13]
-
Seed cancer cells (e.g., Raji cells) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one for a specified period (e.g., 3 hours).
-
At the end of the incubation, collect both the cell culture medium and the cell lysate.
-
Measure the lactate concentration in the collected samples using a commercial lactate assay kit.
-
Calculate the amount of lactate produced by subtracting the baseline lactate level (from untreated cells at time zero).
-
Determine the IC₅₀ for lactate production inhibition as described for the enzyme inhibition assay.
Cell Growth Inhibition Assay
This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cells.[13]
-
Seed cancer cells in a multi-well plate at a low density.
-
Treat the cells with a range of concentrations of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
At the end of the treatment, count the number of viable cells using a method such as trypan blue exclusion or a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control.
-
Determine the IC₅₀ for cell growth inhibition from the dose-response curve.
Conclusion
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6) is a promising natural product metabolite with demonstrated inhibitory activity against LDH-A, a key enzyme in cancer cell metabolism. Its synthesis has been established, and its biological effects on lactate production and cancer cell growth have been quantified. The inhibition of the LDH-A pathway presents a viable strategy for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its mechanism of action, explore its potential in various cancer types, and optimize its pharmacological properties for clinical applications. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. LDH-A regulates the tumor microenvironment via HIF-signaling and modulates the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate dehydrogenase A subunit messenger RNA stability is synergistically regulated via the protein kinase A and C signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
